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Compound of Interest

Compound Name: Anticancer agent 122

Cat. No.: B15138354

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the intravenous administration protocol
for GIM-122, a first-in-class, dual-functioning humanized immunoglobulin G1 (IgG1) kappa
monoclonal antibody, within the context of its Phase 1/2 clinical trial (NCT06028074) for adult
patients with advanced solid malignancies.[1][2][3][4]

Introduction to GIM-122

GIM-122 is an investigational immunotherapy designed to overcome cancer-mediated immune
suppression.[1] It functions as a dual-functioning antibody that targets the Programmed cell
death protein 1 (PD-1) pathway in a novel manner to stimulate and activate T cells, thereby
enhancing the body's anti-tumor immune response. The ongoing clinical studies aim to
evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and
preliminary anti-tumor activity of intravenously administered GIM-122.

Target Population and Eligibility Criteria

The clinical trial for GIM-122 is enrolling adult patients (= 18 years of age) with histologically or
cytologically confirmed locally advanced, unresectable, or metastatic solid tumors who have
shown disease progression after treatment with a PD-1/PD-L1 inhibitor. Key inclusion and
exclusion criteria are summarized in the table below.
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Inclusion Criteria Exclusion Criteria

Enrolled in another interventional clinical trial

ECOG performance status of 0-1 o ]
within 4 weeks of the first GIM-122 dose

Measurable disease as per RECIST v1.1 Pregnant or breastfeeding

Adequate organ function (cardiac, renal, and History of significant cardiac issues or
hepatic) pulmonary embolism

Willingness to use contraception Active and clinically significant infections

GIM-122 Intravenous Administration Protocol

The GIM-122 clinical trial is a dose-escalation and dose-expansion study. The protocol involves
an initial dose-escalation phase (Part A) to determine the maximum tolerated dose (MTD) and
the recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Part B) to
further evaluate safety, tolerability, and anti-tumor activity at the RP2D.

Note: Specific quantitative data such as dosage levels, infusion rates, and stability information
are protocol-defined and not publicly available. The following table provides a template for the
key parameters of the intravenous administration protocol.
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Parameter Specification Monitoring and Safety
Dose escalation cohorts (e.g.,
X mg/kg, Y mg/kg, etc.). To be Monitor for dose-limiting
Dosage ) .
determined based on the study toxicities (DLTS).
protocol.
Lyophilized powder to be ] ) ]
) ) ) ) Visually inspect for particulate
Formulation reconstituted with sterile water ) )
o matter and discoloration.
for injection.
) 0.9% Sodium Chloride Ensure compatibility and
Diluent

Injection, USP.

stability of the final solution.

Infusion Rate

To be administered as an
intravenous infusion over a
specified period (e.g., 60
minutes). The rate may vary
based on dose level and

patient tolerance.

Monitor vital signs (blood
pressure, heart rate,
respiratory rate, temperature)
before, during, and after

infusion.

Administration Route

Intravenous (1V) infusion.

Use a dedicated IV line.

Storage

Store according to the
manufacturer's instructions
(refrigerated at 2-8°C).

Protect from light.

Experimental Protocols
Pharmacokinetic (PK) Analysis

Objective: To characterize the pharmacokinetic profile of GIM-122.

Methodology:

o Collect whole blood samples at pre-defined time points before, during, and after GIM-122

infusion.

e Process blood samples to separate plasma.
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e Analyze plasma concentrations of GIM-122 using a validated enzyme-linked immunosorbent

assay (ELISA) or other appropriate bioanalytical method.

e Calculate key PK parameters.

Pharmacokinetic Parameters (lllustrative)

Parameter Description
Maximum observed plasma
Cmax .
concentration.
Tmax Time to reach Cmax.
Area under the plasma concentration-time curve
AUC (0-t) from time O to the last measurable
concentration.
, Area under the plasma concentration-time curve
AUC (0-inf) ] o
from time O to infinity.
t1/2 Terminal half-life.
CL Clearance.

| Vd | Volume of distribution. |

Pharmacodynamic (PD) Analysis

Objective: To assess the biological effects of GIM-122 on the immune system.

Methodology:

o Collect peripheral blood mononuclear cells (PBMCs) at baseline and various time points

after GIM-122 administration.

o Perform immunophenotyping by flow cytometry to analyze changes in the frequency and
activation status of T-cell subsets (e.g., CD4+, CD8+, PD-1+ T cells).
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e Measure cytokine levels (e.g., IFN-y, TNF-a, IL-2) in plasma or serum using multiplex
assays.

» Analyze tumor biopsy samples (if applicable) for changes in the tumor microenvironment,
including T-cell infiltration and expression of immune-related genes.

Visualizations
GIM-122 Mechanism of Action
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Caption: GIM-122 dual-functioning mechanism of action.

Experimental Workflow for Intravenous GIM-122
Administration
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Patient Screening and Enrollment
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Caption: Clinical workflow for GIM-122 intravenous administration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Application Notes and Protocols for Intravenous GIM-
122 in Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138354#intravenous-administration-protocol-for-
gim-122-in-clinical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b15138354?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/georgiamune-adds-two-new-cancer-drugs-in-five-months
https://www.bioworld.com/articles/699822-fda-clears-georgiamunes-ind-application-for-gim-122?v=preview
https://www.georgiamune.com/post/georgiamune-achieves-us-fda-clearance
https://www.americanpharmaceuticalreview.com/1315-News/599166-Georgiamune-Receives-FDA-Clearance-for-IND-Application-and-Secures-75M-in-Financing/
https://www.benchchem.com/product/b15138354#intravenous-administration-protocol-for-gim-122-in-clinical-studies
https://www.benchchem.com/product/b15138354#intravenous-administration-protocol-for-gim-122-in-clinical-studies
https://www.benchchem.com/product/b15138354#intravenous-administration-protocol-for-gim-122-in-clinical-studies
https://www.benchchem.com/product/b15138354#intravenous-administration-protocol-for-gim-122-in-clinical-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15138354?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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